Cas no 2648957-77-9 (2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride)
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2648957-77-9
- EN300-7470009
- 2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride
- 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride
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- Inchi: 1S/C6HCl2FN2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H
- InChI Key: VPHOMHQUBZRZKH-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=C(S(=O)(=O)F)S2)N=C(N=1)Cl
Computed Properties
- Exact Mass: 285.8840532g/mol
- Monoisotopic Mass: 285.8840532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 96.5Ų
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7470009-0.05g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 0.05g |
$732.0 | 2025-03-10 | |
| Enamine | EN300-7470009-0.1g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 0.1g |
$767.0 | 2025-03-10 | |
| Enamine | EN300-7470009-0.25g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 0.25g |
$801.0 | 2025-03-10 | |
| Enamine | EN300-7470009-0.5g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 0.5g |
$836.0 | 2025-03-10 | |
| Enamine | EN300-7470009-1.0g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 1.0g |
$871.0 | 2025-03-10 | |
| Enamine | EN300-7470009-2.5g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-10 | |
| Enamine | EN300-7470009-5.0g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-10 | |
| Enamine | EN300-7470009-10.0g |
2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride |
2648957-77-9 | 95.0% | 10.0g |
$3746.0 | 2025-03-10 |
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride (CAS No. 2648957-77-9): A Versatile Building Block in Modern Medicinal Chemistry
2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride (CAS No. 2648957-77-9) represents a structurally unique heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound combines the bioactive thienopyrimidine scaffold with a sulfonyl fluoride functional group, offering a dual platform for molecular modification and biological activity modulation. The thienopyrimidine core is widely recognized for its role in kinase inhibitors and nucleoside analogs, while the sulfonyl fluoride moiety serves as a versatile electrophilic warhead for covalent interactions with target proteins.
The chemical structure of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride features two chlorine atoms at positions 2 and 4 of the thienopyrimidine ring system. This substitution pattern enhances the compound's lipophilicity while maintaining electronic balance within the aromatic framework. The sulfonyl fluoride group at position 6 introduces a highly reactive electrophilic center capable of forming irreversible bonds with nucleophilic residues such as cysteine thiols or lysine amines in protein targets. This property has been exploited in recent studies to develop covalent inhibitors for challenging therapeutic targets like kinases and proteases.
Recent advances in structure-based drug design have highlighted the potential of thienopyrimidine derivatives as scaffolds for kinase inhibition. For instance, clinical-stage compounds such as olaparib (a PARP inhibitor) and ruxolitinib (a JAK1/2 inhibitor) demonstrate the therapeutic relevance of this class of molecules. The incorporation of a sulfonyl fluoride group into these frameworks has been shown to improve target selectivity and metabolic stability while reducing off-target effects through controlled reactivity.
In 2023, a study published in JACS Au demonstrated that compounds containing the sulfonyl fluoride-thienopyrimidine hybrid structure exhibited nanomolar potency against mutant forms of epidermal growth factor receptor (EGFR), including the T790M gatekeeper mutation responsible for acquired resistance to first-generation tyrosine kinase inhibitors. The research team utilized computational docking simulations combined with site-directed mutagenesis experiments to elucidate the mechanism by which the sulfonyl fluoride group forms covalent bonds with Cys797 in the ATP-binding pocket.
The synthetic accessibility of CAS No. 2648957-77-9 has been optimized through modern flow chemistry techniques that enable high-throughput production with exceptional purity (>98% HPLC). Key synthetic strategies involve palladium-catalyzed cross-coupling reactions between appropriately substituted thiophene precursors and pyrimidine building blocks followed by selective chlorination at positions 2 and 4 using N-chlorosuccinimide under photoredox conditions.
Beyond its role as an API precursor, this compound functions as an efficient electrophilic reagent in click chemistry applications. Researchers at MIT have reported its use in bioorthogonal labeling experiments where it selectively conjugated to thiol-containing biomolecules under physiological conditions without interfering with native cellular processes. This property makes it particularly valuable for protein labeling studies and drug delivery system development.
In agricultural science domains, preliminary investigations suggest that derivatives of thienopyrimidine sulfonamides may exhibit herbicidal activity against glyphosate-resistant weed species through inhibition of acetolactate synthase (ALS). While these studies are still in early stages, they highlight the broad applicability potential of this chemical scaffold across multiple industries.
The market demand for compounds like CAS No. 2648957-77-9 continues to grow due to their multifunctional nature and compatibility with diverse reaction conditions. Major pharmaceutical companies have incorporated similar structures into their discovery pipelines for next-generation antiviral agents targeting SARS-CoV-2 variants through main protease inhibition mechanisms involving covalent bond formation.
In conclusion, 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl fluoride stands out as an innovative chemical entity that bridges traditional medicinal chemistry approaches with modern precision drug design principles. Its unique combination of structural features enables targeted modifications that enhance pharmacological profiles while minimizing adverse effects—a critical requirement for successful drug development programs aiming to address complex disease mechanisms.
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